1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine is a synthetic compound identified and characterized as a potent inverse agonist of the nuclear receptor RORγ (Retinoic acid receptor-related orphan receptor gamma). [] This compound exhibits high affinity for the ligand-binding domain (LBD) of RORγ, effectively disrupting its interaction with coactivator peptides and consequently inhibiting the release of interleukin-17 (IL-17) from human T helper 17 (TH17) cells. []
The molecular structure of 1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine has been elucidated through X-ray crystallography studies, specifically in complex with the RORγ LBD. [] The structure reveals key interactions responsible for its inverse agonist activity. The substituted benzamide moiety of the compound forms hydrophobic interactions with the RORγ binding pocket, inducing a conformational change. [] Additionally, a crucial hydrogen bond forms between the amide NH group of the compound and the His479 residue of the RORγ LBD. []
1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine functions as an inverse agonist of RORγ. [] It binds to the ligand-binding domain (LBD) of RORγ with high affinity, inducing a conformational change in the receptor. [] This conformational change disrupts the interaction between RORγ and coactivator proteins, such as steroid receptor coactivator 1 (SRC-1). [] Consequently, the compound inhibits the transcriptional activity of RORγ, leading to a decrease in the production of IL-17, a key cytokine involved in inflammatory responses. []
The primary application of 1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine is as a research tool for investigating the RORγ receptor and its role in inflammatory responses, particularly in the context of TH17 cell function and IL-17 production. [] Given its potent inverse agonist activity against RORγ, this compound serves as a valuable pharmacological probe to elucidate the therapeutic potential of targeting RORγ in various inflammatory and autoimmune diseases. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7